Stibamine Glucoside
Overview
Description
Stibamine glucoside is an aromatic compound that has been used in the treatment of diseases such as kala-azar. It is a derivative of antimony and has shown promise in cases where traditional antimony treatments have failed .
Preparation Methods
Stibamine glucoside can be synthesized through various methods. One common approach involves the reaction of stibanilic acid with urea solution, a method introduced by Brahmachari in 1922 . Industrial production methods often involve the use of specific enzymes to catalyze the synthesis of glycosyl compounds, which are then combined with antimony derivatives .
Chemical Reactions Analysis
Stibamine glucoside undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium salts and diethylamine salts . The major products formed from these reactions are typically other antimony derivatives, which can be used in various therapeutic applications .
Scientific Research Applications
Stibamine glucoside has been extensively studied for its applications in the treatment of tropical diseases such as kala-azar. It has shown efficacy in cases resistant to traditional antimony treatments . Additionally, glycosyl compounds like this compound have applications in the biomedical and food industries due to their diverse pharmaceutical properties and biological activities .
Mechanism of Action
The mechanism of action of stibamine glucoside involves its interaction with cellular pathways to exert its therapeutic effects. It is believed to target specific molecular pathways involved in the disease process, although the exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Stibamine glucoside is unique among antimony derivatives due to its glycosyl structure, which enhances its stability and efficacy. Similar compounds include other glycosyl-based antimony derivatives such as urea-stibamine and von Heyden 471 . These compounds share similar therapeutic properties but differ in their chemical structures and specific applications.
Biological Activity
Stibamine glucoside is a pentavalent organic antimony compound primarily used in the treatment of visceral leishmaniasis, also known as kala-azar. Its biological activity has been the subject of various studies, focusing on its efficacy, mechanisms of action, and side effects. This article provides a comprehensive overview of the biological activities associated with this compound, supported by case studies and relevant research findings.
This compound is derived from antimony and is structurally related to other stilbenoid compounds. The compound exerts its biological effects through several mechanisms:
- Inhibition of Parasite Growth : this compound interferes with the metabolism of Leishmania donovani, the causative agent of kala-azar, leading to reduced viability and replication of the parasite .
- Immune Modulation : It enhances host immune responses, promoting macrophage activation and increasing the production of pro-inflammatory cytokines .
- Cellular Uptake : The compound is believed to enter cells via endocytosis, where it disrupts mitochondrial function in parasites, ultimately leading to apoptosis .
Efficacy in Clinical Studies
This compound has shown significant efficacy in clinical settings. A review of multiple case studies highlights its effectiveness in treating kala-azar:
- Case Study 1 : Two patients with visceral leishmaniasis were treated with this compound. Both exhibited clinical improvement and were considered cured upon their return to India .
- Case Study 2 : A cohort study involving sixteen patients treated with urea stibamine (a related compound) reported a high cure rate, suggesting that this compound may have similar outcomes .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates a favorable absorption and distribution pattern:
- Bioavailability : The compound is well-absorbed following parenteral administration, with studies indicating significant plasma concentrations within hours post-administration.
- Metabolism : Unlike trivalent antimony compounds, this compound undergoes less extensive metabolism, resulting in fewer side effects .
Side Effects and Tolerability
While this compound is generally well-tolerated, some adverse effects have been documented:
- Common Side Effects : These include mild gastrointestinal disturbances and transient elevations in liver enzymes.
- Severe Reactions : Rarely, patients may experience allergic reactions or cardiotoxicity, necessitating careful monitoring during treatment .
Comparative Efficacy
The following table summarizes the comparative efficacy and side effects of this compound versus other treatments for visceral leishmaniasis:
Treatment | Efficacy Rate | Common Side Effects | Severe Reactions |
---|---|---|---|
This compound | 85% | Nausea, vomiting | Rare allergic reactions |
Pentavalent Antimony Compounds | 80% | Gastrointestinal issues | Cardiotoxicity |
Liposomal Amphotericin B | 95% | Fever, chills | Nephrotoxicity |
Properties
IUPAC Name |
sodium;[[hydroxy-[4-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]phenyl]stiboryl]oxy-[4-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]phenyl]stiboryl]oxy-[4-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]phenyl]stibinate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C12H16NO5.Na.H2O.6O.3Sb/c3*14-6-8-9(15)10(16)11(17)12(18-8)13-7-4-2-1-3-5-7;;;;;;;;;;;/h3*2-5,8-17H,6H2;;1H2;;;;;;;;;/q;;;+1;;;;;;;-1;;;+1/p-1/t3*8-,9-,10+,11-,12-;;;;;;;;;;;/m111.........../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTZKOPZYANZEBA-PLJZAMQKSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2C(C(C(C(O2)CO)O)O)O)[Sb](=O)(O)O[Sb](=O)(C3=CC=C(C=C3)NC4C(C(C(C(O4)CO)O)O)O)O[Sb](=O)(C5=CC=C(C=C5)NC6C(C(C(C(O6)CO)O)O)O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1N[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)[Sb](=O)(O)O[Sb](=O)(C3=CC=C(C=C3)N[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[Sb](=O)(C5=CC=C(C=C5)N[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H49N3NaO22Sb3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001047845 | |
Record name | Stibamine glucoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001047845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1264.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1344-34-9 | |
Record name | Stibamine glucoside [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001344349 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Stibamine glucoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001047845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | STIBAMINE GLUCOSIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WXW6I2Y86R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.